4-(Fluoromethyl)benzo[d]oxazole-2-thiol
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Overview
Description
4-(Fluoromethyl)benzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of a fluoromethyl group and a thiol group in this compound makes it a unique and valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)benzo[d]oxazole-2-thiol typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and a fluoromethyl ketone in the presence of a catalyst such as hydrochloric acid . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs . The use of advanced catalytic systems, such as nanocatalysts, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethyl)benzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzoxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazoline derivatives.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
4-(Fluoromethyl)benzo[d]oxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)benzo[d]oxazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as Akt/GSK-3β/NF-κB .
Comparison with Similar Compounds
- 4-Fluoro-2-methylbenzo[d]oxazole
- 2-(Benzoxazol-2-ylsulfonyl)acetonitrile
- 2-(Chloromethyl)benzo[d]oxazole
Comparison: 4-(Fluoromethyl)benzo[d]oxazole-2-thiol is unique due to the presence of both a fluoromethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to these functional groups.
Properties
Molecular Formula |
C8H6FNOS |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-(fluoromethyl)-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H6FNOS/c9-4-5-2-1-3-6-7(5)10-8(12)11-6/h1-3H,4H2,(H,10,12) |
InChI Key |
UPOYIOZCHLFPRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=S)N2)CF |
Origin of Product |
United States |
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